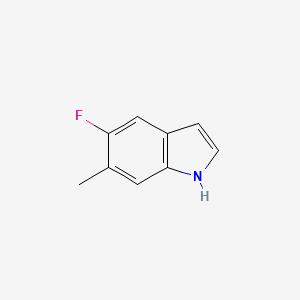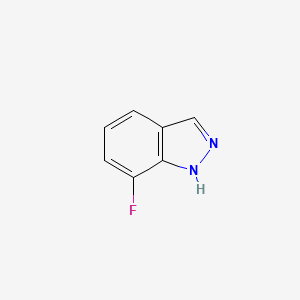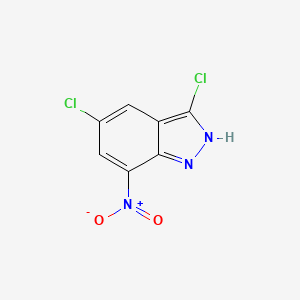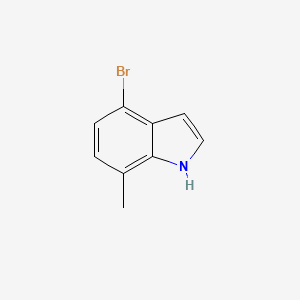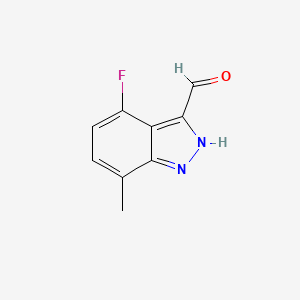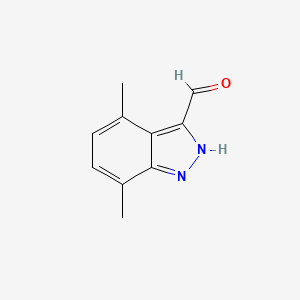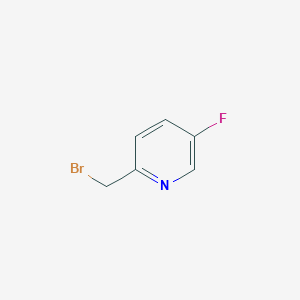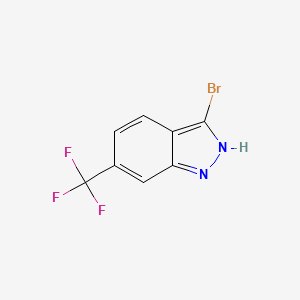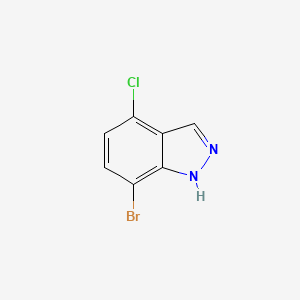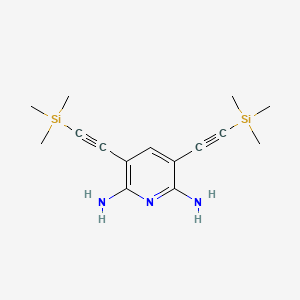![molecular formula C9H5F3N2O2 B1343782 2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 1427460-77-2](/img/structure/B1343782.png)
2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various 1,3,4-oxadiazole compounds has been explored through different methods. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been used to afford difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another approach involves the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles through photolytic intermediate pathways . Additionally, an effective synthetic route to 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups has been developed, although direct trifluoroethoxylation of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole was not successful .
Molecular Structure Analysis
Structural studies on trifluoromethyl substituted 2,5-diphenyl-1,3,4-oxadiazoles have revealed that the compounds have a monoclinic structure, with the solid-state structure influenced by the electronic properties of the fluorine atoms, leading to various intra- and intermolecular interactions . The molecular structure of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole has been optimized using DFT/B3LYP method, providing insights into the bond lengths, angles, and vibrational wavenumbers .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole compounds has been investigated through different studies. For example, the photoreactivity of fluorinated oxadiazoles has been emphasized, with comments on the applications of these photoprocesses in the synthesis of target fluorinated structures . The Frontier molecular orbital (HOMO-LUMO) energies, global reactivity descriptors, and molecular electrostatic potential have been calculated to determine the reactivity and possible sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives have been characterized using various techniques. Multinuclear (1H, 13C, 19F) NMR spectroscopy and differential scanning calorimetry have been used to determine the structure and thermodynamic characteristics of perfluoroalkyl substituted 1,3,4-oxadiazoles . The optical and electrochemical properties of luminescent copoly(aryl ether)s with electron-transporting bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole segments have been investigated, revealing the effect of trifluoromethyl groups in enhancing electron affinity . Additionally, novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units have been synthesized and characterized, showing good thermal stability and relatively high glass transition temperatures .
Wissenschaftliche Forschungsanwendungen
Scientific Field: Organic Chemistry
- Summary of the Application : Trifluoromethoxylation reagents, such as “2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole”, are used in the synthesis of CF3-O-containing compounds . These compounds have unique physicochemical and biological properties, making them valuable in various industries, including materials, agriculture, and healthcare .
- Methods of Application : The traditional methods for the synthesis of CF3-O-containing compounds involve the use of a photoredox catalyst [Ru (bpy) 3] (PF 6) 2 and visible light irradiation . This process works well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
- Results or Outcomes : The application of this method can yield azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% .
Scientific Field: Organic Chemistry
- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Methods of Application : The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized . The mechanisms of these reactions were also discussed .
- Results or Outcomes : The application of these methods has led to the preparation of more complex fluorinated compounds .
Scientific Field: Pharmaceutical and Agrochemical Industries
- Summary of the Application : Trifluoromethoxylation reagents are used in the synthesis of pharmaceutical drugs and agrochemicals . The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry .
- Results or Outcomes : Pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .
Scientific Field: Organic Chemistry
- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Methods of Application : The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized . The mechanisms of these reactions were also discussed .
- Results or Outcomes : The application of these methods has led to the preparation of more complex fluorinated compounds .
Scientific Field: Biodevices
Safety And Hazards
The safety data sheet for a similar compound, (Trifluoromethoxy)phenyl isocyanate, indicates that it is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation1.
Zukünftige Richtungen
The development of new reagents and strategies for trifluoromethoxylation reactions is a current area of interest, which could potentially influence the study and application of “2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole” in the future6.
Please note that the information provided is based on the available resources and may not fully cover “2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole”. Further research and studies would be needed for a more comprehensive understanding.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-4-2-1-3-6(7)8-14-13-5-15-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDKBAUGABEGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232182 | |
| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
CAS RN |
1427460-77-2 | |
| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-[2-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



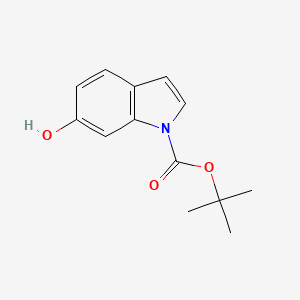
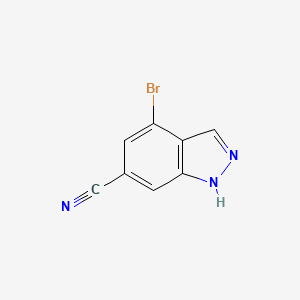
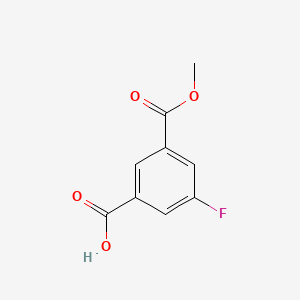
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
